Cas no 34686-71-0 (6-(pent-2-en-1-yl)oxan-2-one)
6-(pent-2-en-1-yl)oxan-2-one structure
Product Name:6-(pent-2-en-1-yl)oxan-2-one
Numero CAS:34686-71-0
MF:C10H16O2
MW:168.232843399048
CID:323434
PubChem ID:6438070
Update Time:2025-10-19
6-(pent-2-en-1-yl)oxan-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-Pyran-2-one,tetrahydro-6-(2-penten-1-yl)-
- 6-[(E)-pent-2-enyl]oxan-2-one
- TETRAHYDRO-6-(2-PENTENYL)-2H-PYRAN-2-ONE
- 2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)-
- 6-pent-2-enyltetrahydropyran-2-one
- 6-(pent-2-en-1-yl)oxan-2-one
- SCHEMBL919914
- CHEBI:195792
- (Z)-dec-7-en-5-olide [jasmine lactone]
- FEMA 3745
- Tetrahydro-6-(cis-2-pentenyl)-2H-pyran-2-one
- 5-Hydroxy-7(Z)-decenoic acid-delta-lactone
- tetrahydro-6-(2z)-2-pentenyl-2h-pyran-2-one
- XPPALVZZCMPTIV-ONEGZZNKSA-N
- cis-5-(2-Pentenyl)pentanolide
- DTXSID001347059
- (E)-6-(pent-2-enyl)tetrahydro-2H-pyran-2-one
- 5-Hydroxy-7(Z)-decenoic acid-laquo deltaRaquo -lactone
- 34686-71-0
- 5-Hydroxy-7(Z)-decenoic acid delta-lactone
- cis-7-decen-5-olide
- tetrahydro-6-(2-pentenyl)-(z)-2h-pyran-2-one
- Tetrahydro-6-(2Z)-2-penten-1-yl-2H-Pyran-2-one
- (Z)-Tetrahydro-6-(2-pentenyl)-2H-pyran-2-one
- 100428-67-9
- EINECS 252-148-2
- (E)-6-(Pent-2-en-1-yl)tetrahydro-2H-pyran-2-one
- SCHEMBL919912
- 6-[(2E)-pent-2-en-1-yl]oxan-2-one
- Tetrahydro-6-((Z)-2-penten-1-yl)-2H-Pyran-2-one
- Jasminlactone
- (-)-(Z)-Tetrahydro-6-(2-pentenyl)-2H-pyran-2-one
- 25524-96-3
- Dec-7(Z)-en-5-olide
- AKOS006281379
- (Z)-Dec-7-en-5-olide
- 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-
- EN300-18533826
-
- Inchi: 1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3+
- Chiave InChI: XPPALVZZCMPTIV-ONEGZZNKSA-N
- Sorrisi: O1C(CCCC1C/C=C/CC)=O
Proprietà calcolate
- Massa esatta: 168.11508
- Massa monoisotopica: 168.115029749g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 173
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- PSA: 26.3
6-(pent-2-en-1-yl)oxan-2-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18533826-1g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 1g |
$3009.0 | 2023-09-18 | |
| Enamine | EN300-18533826-5g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 5g |
$8725.0 | 2023-09-18 | |
| Enamine | EN300-18533826-10g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 10g |
$12938.0 | 2023-09-18 | |
| Enamine | EN300-18533826-0.05g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 0.05g |
$800.0 | 2023-09-18 | |
| Enamine | EN300-18533826-0.1g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 0.1g |
$1044.0 | 2023-09-18 | |
| Enamine | EN300-18533826-0.25g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 0.25g |
$1488.0 | 2023-09-18 | |
| Enamine | EN300-18533826-0.5g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 0.5g |
$2346.0 | 2023-09-18 | |
| Enamine | EN300-18533826-1.0g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 1g |
$3009.0 | 2023-06-04 | |
| Enamine | EN300-18533826-2.5g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 2.5g |
$5897.0 | 2023-09-18 | |
| Enamine | EN300-18533826-5.0g |
6-(pent-2-en-1-yl)oxan-2-one |
34686-71-0 | 95% | 5g |
$8725.0 | 2023-06-04 |
6-(pent-2-en-1-yl)oxan-2-one Letteratura correlata
-
James Perkins,Tobias Hayashi,Rod Peakall,Gavin R. Flematti,Bj?rn Bohman Nat. Prod. Rep. 2023 40 819
34686-71-0 (6-(pent-2-en-1-yl)oxan-2-one) Prodotti correlati
- 140-04-5(Butyl Acetyl Ricinoleate)
- 36781-75-6(9-Octadecenoic acid,12-hydroxy-, 9-octadecenyl ester, [R-(Z,Z)]- (9CI))
- 36781-76-7(9-Octadecenoic acid,12-hydroxy-, 12-hydroxy-9-octadecenyl ester, [R-[R*,R*-(Z,Z)]]- (9CI))
- 106-17-2(9-Octadecenoic acid,12-hydroxy-, 2-hydroxyethyl ester, (9Z,12R)-)
- 112-11-8(9-Octadecenoic acid(9Z)-, 1-methylethyl ester)
- 25524-95-2(2H-Pyran-2-one,tetrahydro-6-(2Z)-2-penten-1-yl-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso